Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride
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Overview
Description
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride typically involves the following steps:
Formation of the Norbornane Ring: The initial step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the norbornane ring system.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 2-position of the norbornane ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester. This is typically done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetatehydrochloride
- Methyl2-amino-2-{bicyclo[2.2.1]heptan-3-yl}acetatehydrochloride
Uniqueness
Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride is unique due to its specific substitution pattern on the norbornane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-bicyclo[2.2.1]heptanyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8(11)10-4-2-7(6-10)3-5-10;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
FNGFHNDPHZXTPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C12CCC(C1)CC2)N.Cl |
Origin of Product |
United States |
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